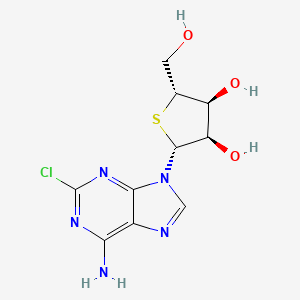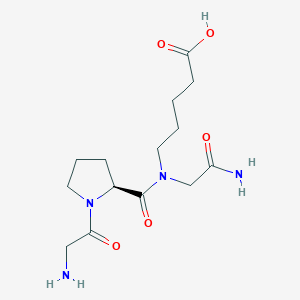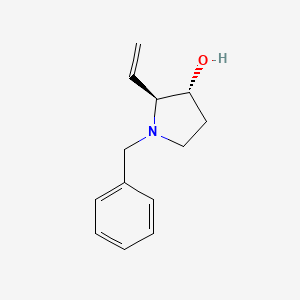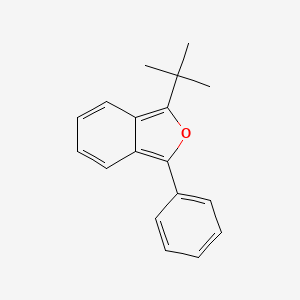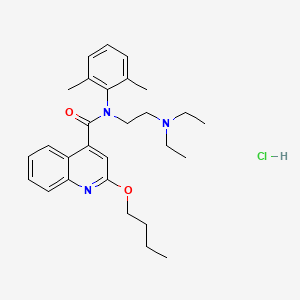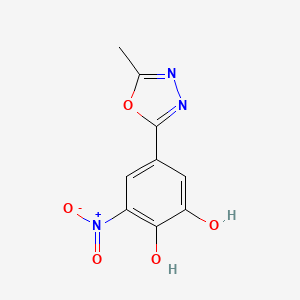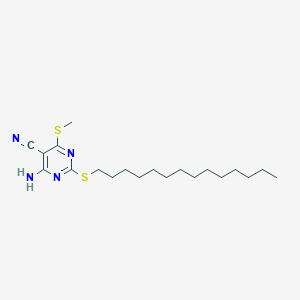
4-Amino-6-(methylsulfanyl)-2-(tetradecylsulfanyl)pyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-(methylthio)-2-(tetradecylthio)pyrimidine-5-carbonitrile is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in many biological molecules, including nucleotides and vitamins. This particular compound is characterized by the presence of amino, methylthio, tetradecylthio, and carbonitrile functional groups attached to the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(methylthio)-2-(tetradecylthio)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of Functional Groups: The amino group can be introduced via nucleophilic substitution reactions, while the methylthio and tetradecylthio groups can be added through thiolation reactions using appropriate thiol reagents.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include:
Reaction Conditions: Temperature, pressure, and solvent choice are critical for optimizing reaction efficiency and product purity.
Catalysts: Catalysts may be used to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
4-Amino-6-(methylthio)-2-(tetradecylthio)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio and tetradecylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidines.
科学的研究の応用
4-Amino-6-(methylthio)-2-(tetradecylthio)pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Amino-6-(methylthio)-2-(tetradecylthio)pyrimidine-5-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like amino, methylthio, and carbonitrile allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.
類似化合物との比較
Similar Compounds
4-Amino-2-(methylthio)pyrimidine-5-carbonitrile: Lacks the tetradecylthio group.
6-(Methylthio)-2-(tetradecylthio)pyrimidine-5-carbonitrile: Lacks the amino group.
4-Amino-6-(methylthio)pyrimidine-5-carbonitrile: Lacks the tetradecylthio group.
Uniqueness
4-Amino-6-(methylthio)-2-(tetradecylthio)pyrimidine-5-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
922526-96-3 |
|---|---|
分子式 |
C20H34N4S2 |
分子量 |
394.6 g/mol |
IUPAC名 |
4-amino-6-methylsulfanyl-2-tetradecylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C20H34N4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-26-20-23-18(22)17(16-21)19(24-20)25-2/h3-15H2,1-2H3,(H2,22,23,24) |
InChIキー |
JJJYICWPTPVAOB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCSC1=NC(=C(C(=N1)SC)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,4,8-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12905523.png)
![7H-PYrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-](/img/structure/B12905528.png)
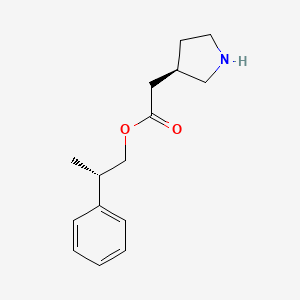
![5'-Deoxy-5'-[(ethoxycarbonyl)amino]adenosine](/img/structure/B12905532.png)
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]dibenzamide](/img/structure/B12905541.png)
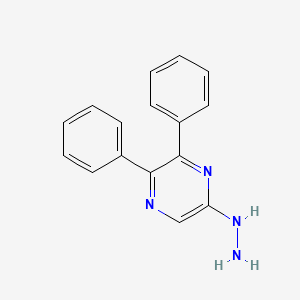
![6a-Phenyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B12905558.png)
